Head-to-Head Monoamine Transporter Activity Profile: 4-MPM vs. 3-MPM vs. Phenmetrazine
In a direct, head-to-head in vitro comparison using rat brain synaptosomes, 4-MPM (3-methyl-2-(4-methylphenyl)morpholine) showed a markedly different monoamine transporter release profile compared to its meta isomer 3-MPM and the parent compound phenmetrazine. 4-MPM acted as a substrate-type releaser at DAT, NET, and SERT, displaying a balanced, non-selective releasing profile characteristic of an entactogen, whereas 3-MPM and phenmetrazine were selective for DAT and NET with minimal SERT activity, a classic psychostimulant signature . The study included phenmetrazine as a standard reference compound to benchmark the effects . Despite extensive searching, the numeric IC50 and EC50 values from the study's pharmacological table could not be extracted from the accessible text in this search session; however, the study's core conclusion of a qualitative and functionally critical shift in transporter selectivity from stimulant (3-MPM, phenmetrazine) to entactogen (4-MPM) is explicitly stated and provides actionable differentiation .
| Evidence Dimension | Monoamine transporter release profile (DAT, NET, SERT) in rat brain synaptosomes |
|---|---|
| Target Compound Data | 4-MPM (para-methyl): Substrate-type releaser at DAT, NET, and SERT; non-selective releasing profile characteristic of entactogens (e.g., MDMA-like) |
| Comparator Or Baseline | 3-MPM (meta-methyl) and phenmetrazine (parent): Potent releasers at DAT and NET, with significantly weaker effects at SERT; selective releasing profile characteristic of classical psychostimulants |
| Quantified Difference | Pharmacological classification shifts from 'psychostimulant' (3-MPM, phenmetrazine) to 'entactogen' (4-MPM) based on the balance of transporter selectivity; explicit quantitative IC50/EC50 values are contained in the primary study's Table 1, which could not be retrieved in the current search session . |
| Conditions | In vitro release assays using tritiated substrates in rat brain synaptosomes; phenmetrazine run as an internal reference standard under identical conditions |
Why This Matters
For a researcher studying monoamine transporter pharmacology, choosing 4-MPM over 3-MPM means targeting a fundamentally different neurochemical mechanism (balanced serotonin/dopamine release vs. selective dopamine/norepinephrine release), which directly determines the study's model validity and translational relevance.
- [1] McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404–1416. doi:10.1002/dta.2396 View Source
